Mivacurium
Description
Structure
2D Structure
Properties
IUPAC Name |
bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVYCEVXHALBSC-OTBYEXOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80N2O14+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048333 | |
| Record name | Mivacurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Mivacurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.26e-05 g/L | |
| Record name | Mivacurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
133814-19-4, 106791-40-6 | |
| Record name | Mivacurium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mivacurium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivacurium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mivacurium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mivacurium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanism of Action
Competitive Antagonism of Acetylcholine (B1216132) at the Motor End-Plate
Mivacurium (B34715) functions as a competitive antagonist of acetylcholine (ACh) at the postsynaptic nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of skeletal muscle fibers. drugbank.comopenanesthesia.orgnih.govnih.govsquarespace.commsdvetmanual.com By binding to these receptors, this compound prevents ACh from binding and initiating the conformational change required to open the receptor's associated ion channel. openanesthesia.orgnih.govnih.gov This blockade of ACh binding inhibits depolarization of the motor end-plate, thereby preventing muscle contraction and leading to skeletal muscle paralysis. openanesthesia.orgnih.gov Unlike depolarizing NMBAs such as succinylcholine (B1214915), this compound does not cause activation or depolarization of the motor end-plate. openanesthesia.org
Interaction with Nicotinic Acetylcholine Receptor (nAChR) Subtypes
This compound interacts with various subtypes of nicotinic acetylcholine receptors, although its primary therapeutic effect is mediated through its action at the neuromuscular junction.
Postsynaptic Muscle-Type nAChRs (α1β1εδ-containing)
The principal site of action for this compound is the postsynaptic muscle-type nAChR at the neuromuscular junction. researchgate.net In adult muscle, this receptor is typically composed of two α1 subunits, one β1, one δ, and one ε subunit ((α1)2β1εδ). frontiersin.orgwikipedia.orgwikipedia.orgfrontiersin.orgembopress.org this compound binds competitively to the acetylcholine binding sites on the α1 subunits of these receptors, preventing ACh from exerting its effect. nih.gov Studies using human recombinant adult muscular α1β1εδ-containing nAChRs expressed in Xenopus oocytes have shown that this compound inhibits acetylcholine-induced activation with an IC50 of 3.69 nM. caymanchem.com
Neuronal nAChR Subtype Interactions (e.g., α3β2, α3β4, α4β2, α7)
In addition to its effects at the neuromuscular junction, this compound has been shown to interact with neuronal nAChR subtypes. Studies investigating the effects of nondepolarizing NMBAs on human neuronal nAChR subtypes (α3β2, α3β4, α4β2, and α7) expressed in Xenopus oocytes have demonstrated that this compound inhibits acetylcholine-induced activation of these receptors. researchgate.netcaymanchem.comcapes.gov.brdrugbank.com The inhibition occurs in the low micromolar range and is concentration-dependent and reversible. researchgate.netcapes.gov.brdrugbank.com
Specific IC50 values for this compound on human neuronal nAChRs expressed in Xenopus oocytes include:
α3β2-containing nAChRs: 69.04 nM caymanchem.com
α3β4-containing nAChRs: 3.71 nM caymanchem.com
α4β2-containing nAChRs: 1.52 nM caymanchem.com
α7-containing nAChRs: 2.90 nM caymanchem.com
These interactions with neuronal subtypes, particularly the presynaptic α3β2 nAChR subtype at the motor nerve ending, have been suggested as a possible explanation for the train-of-four fade observed during nondepolarizing neuromuscular blockade. researchgate.netcapes.gov.brdrugbank.com
Mechanistic Characterization of Receptor Blockade (Competitive vs. Noncompetitive)
This compound's blockade of muscle-type nAChRs at the motor end-plate is primarily characterized as competitive antagonism. drugbank.comopenanesthesia.orgnih.govnih.govsquarespace.commsdvetmanual.com It competes with ACh for the orthosteric binding sites on the receptor. researchgate.net However, the mechanism of blockade at neuronal nAChR subtypes can be dependent on both the specific subtype and the NMBA tested, potentially involving competitive or noncompetitive interactions. researchgate.netcapes.gov.brdrugbank.com
Engagement with Muscarinic Receptor Subtypes (e.g., M2, M3)
This compound also exhibits affinity for muscarinic acetylcholine receptors, although its effects on these receptors are generally less pronounced than its effects on nicotinic receptors at the neuromuscular junction at clinically relevant concentrations. caymanchem.comnih.gov Studies in guinea pigs have shown that this compound acts as an antagonist at both M2 and M3 muscarinic receptors. caymanchem.comnih.gov Specifically, this compound was found to be a more potent antagonist of M3 receptors than M2 receptors in guinea pig lung and heart. nih.gov In ex vivo human skeletal muscle, guinea pig cardiac, and guinea pig bronchial tissues, this compound demonstrated ED50 values of 0.08 mg/kg for skeletal muscle nAChRs, 0.3 mg/kg for cardiac M2 receptors, and 0.1 mg/kg for bronchial M3 receptors. caymanchem.com While all neuromuscular relaxants studied have shown some affinity for M2 and M3 muscarinic receptors, only pancuronium (B99182) and gallamine (B1195388) typically have affinities within the range of clinically achieved concentrations that lead to significant muscarinic effects. nih.gov
Theoretical Basis of Reversal by Cholinesterase Inhibitors
The neuromuscular blockade produced by this compound, being a competitive antagonist, can be reversed by administering cholinesterase inhibitors. drugbank.comradiusohio.com Cholinesterase inhibitors, such as neostigmine (B1678181), pyridostigmine, and edrophonium, act by inhibiting the enzyme acetylcholinesterase in the synaptic cleft of the neuromuscular junction. radiusohio.comoup.com This inhibition leads to a decrease in the breakdown of acetylcholine, resulting in an increased concentration of ACh at the motor end-plate. radiusohio.comoup.com The elevated level of endogenous ACh then competes more effectively with this compound for binding sites on the postsynaptic nAChRs, thereby displacing this compound from the receptors and restoring neuromuscular transmission and muscle function. drugbank.comradiusohio.com
However, it is worth noting that while cholinesterase inhibitors antagonize the neuromuscular block by increasing ACh concentration, some, like neostigmine and pyridostigmine, can also inhibit plasma cholinesterase (butyrylcholinesterase), the enzyme responsible for this compound metabolism. drugbank.comkoreamed.orgjvsmedicscorner.comresearchgate.net This inhibition of metabolism could theoretically slow the decrease in plasma concentration of this compound. jvsmedicscorner.com Despite this, studies in rats have shown that the acetylcholinesterase-mediated antagonism of neuromuscular block predominates over the decreased pseudocholinesterase-mediated metabolism, meaning that prior administration of a cholinesterase inhibitor did not prolong the neuromuscular blocking effects of this compound in that model. researchgate.net The rapid spontaneous recovery profile of this compound also raises questions about the routine need for pharmacological reversal with cholinesterase inhibitors in all cases. drugbank.comjvsmedicscorner.com
Pharmacokinetic Principles and Pathways
Primary Metabolic Pathway: Enzymatic Hydrolysis by Butyrylcholinesterase (BChE)
The primary mechanism for the inactivation of mivacurium (B34715) is enzymatic hydrolysis catalyzed by plasma cholinesterase, also known as butyrylcholinesterase (BChE) or pseudocholinesterase. medsafe.govt.nzfda.govhres.cadrugbank.commedicines.org.ukpharmgkb.orgnps.org.autellmegen.comopenanesthesia.orgtaylorandfrancis.comscielo.brnih.govresearchgate.netresearchgate.netmedicines.org.uk This enzyme is present at high levels in human plasma and plays a crucial role in the rapid breakdown of this compound. medsafe.govt.nznps.org.au The high metabolic clearance of this compound by BChE contributes significantly to its short duration of action. fda.govhres.cadrugbank.comnps.org.aunih.gov
Identification and Characterization of Quaternary Alcohol and Quaternary Monoester Metabolites
The enzymatic hydrolysis of this compound by plasma cholinesterase yields two primary metabolites: a quaternary alcohol and a quaternary monoester. medsafe.govt.nzfda.govfda.govhres.camedicines.org.ukpharmgkb.orgnps.org.aumedicines.org.uk Studies in animals suggest that these metabolites are unlikely to produce clinically significant neuromuscular, autonomic, or cardiovascular effects at concentrations observed in humans following this compound administration. medsafe.govt.nzfda.govmedicines.org.ukpharmgkb.org Analysis of biological samples has identified the presence of these metabolites. oup.com Specifically, significant amounts of cis and trans quaternary monoester metabolites and the trans quaternary alcohol metabolite have been detected, with very small amounts of the cis quaternary alcohol metabolite. fda.gov
Metabolic Inactivation Mechanisms
The metabolic inactivation of this compound occurs through the hydrolysis of its ester bonds by BChE. wikipedia.orgdrugbank.com This enzymatic breakdown renders the molecule inactive, terminating its neuromuscular blocking effect. medsafe.govt.nzdrugbank.commedicines.org.uknps.org.au The rate of this hydrolysis is a key determinant of this compound's duration of action. nps.org.au Conditions that affect plasma cholinesterase activity, such as genetic abnormalities (e.g., atypical plasma cholinesterase gene) or certain pathological states, can significantly alter the rate of this compound metabolism and potentially prolong its effects. medsafe.govt.nzdrugbank.compharmgkb.orgnps.org.autellmegen.comopenanesthesia.orgscielo.brresearchgate.netnih.gov
Contribution of Ancillary Elimination Pathways
While enzymatic hydrolysis by plasma cholinesterase is the predominant pathway for this compound elimination, particularly for the more potent isomers, ancillary elimination pathways also contribute to its clearance. fda.gov Renal and biliary excretion of unchanged this compound are considered minor elimination pathways. fda.govnps.org.au However, the metabolites, the quaternary alcohol and quaternary monoester, are primarily eliminated via urine and bile. fda.govfda.govfda.govaneskey.com The longer half-life of the cis-cis isomer compared to its in vitro hydrolysis rate suggests that non-cholinesterase-mediated pathways play a more significant role in its elimination in vivo. fda.gov
Pharmacodynamic Characterization in Pre Clinical Models
Dose-Response Relationships and Potency Determination (e.g., ED95)
Dose-response relationships are fundamental to characterizing the pharmacodynamics of a neuromuscular blocking agent like mivacurium (B34715). The ED95, defined as the dose required to produce 95% suppression of the muscle twitch response, is a key measure of potency. Studies in various animal species have been conducted to determine the ED95 and assess the relationship between the administered dose and the degree of neuromuscular blockade.
In adult humans receiving opioid/nitrous oxide/oxygen anesthesia, the average ED95 of this compound chloride is reported to be 0.07 mg/kg, with a range of 0.05 mg/kg to 0.09 mg/kg. fda.govhres.ca In children aged 2 to 12 years, this compound has a higher ED95 of 0.1 mg/kg compared to adults. fda.govhres.ca
Animal studies have also investigated dose-response. For instance, in cats, the ED95 for neuromuscular blockade has been reported as 0.06 mg/kg, which is comparable to that of gantacurium (B1249894) in the same species. nih.gov Studies in rabbits with carbon tetrachloride-induced liver disease demonstrated that severe hepatitis led to a rightward shift in the this compound dose-response curve, indicating a decrease in potency, with the calculated ED50 increasing significantly in severe hepatitis compared to control and mild hepatitis groups. nih.gov
Data from a study in rabbits illustrating the ED50 values under different conditions of liver function is presented below:
| Rabbit Group | ED50 (µg/kg) |
| Control | 17.1 ± 2.6 |
| Mild Hepatitis | 18.2 ± 2.7 |
| Severe Hepatitis | 31.8 ± 3.2 |
This table illustrates the impact of severe hepatic injury on the dose required to achieve 50% neuromuscular blockade in rabbits. nih.gov
Concentration-Effect Modeling and Analysis
Concentration-effect modeling provides a more detailed understanding of how the concentration of this compound at the site of action relates to the observed neuromuscular blockade. This approach often involves pharmacokinetic-pharmacodynamic (PK-PD) modeling, linking plasma concentrations to the effect site and subsequently to the measured response.
Sigmoidal Emax Models
Sigmoidal Emax models are commonly used to describe the relationship between drug concentration at the effect site and the magnitude of the pharmacodynamic response. This model assumes a sigmoidal (S-shaped) relationship, where the effect increases with concentration up to a maximum effect (Emax).
Studies in rats have utilized sigmoidal Emax models to analyze the concentration-neuromuscular effect relationship of this compound. nih.gov This modeling approach described the relationship between estimated effect site concentrations and the percentage depression of initial twitch tension. nih.gov Similarly, an inhibitory sigmoid Emax model has been employed in studies with other neuromuscular blocking agents in beagles to capture the trend of train-of-four responses, highlighting the utility of this model in characterizing neuromuscular blockade. frontiersin.org
The sigmoidal Emax model is represented by the equation:
Where:
E is the observed effect
E0 is the baseline effect
Emax is the maximum possible effect
Ce is the concentration at the effect site
Ce50 is the effect site concentration that produces 50% of Emax
γ (gamma) is the Hill coefficient, which determines the steepness of the curve. researchgate.net
Effect Site Concentrations and Equilibration Rate Constants
The concept of an "effect compartment" is often used in PK-PD modeling to account for the delay between drug concentrations in the plasma and the observed effect. The effect site concentration (Ce) is the theoretical concentration at the site of action, and the equilibration rate constant (ke0) describes the rate at which the drug moves between the plasma and the effect compartment. researchgate.net
In rats, the relationship between estimated effect site concentrations and neuromuscular effect has been analyzed using a sigmoidal Emax model. nih.gov The estimate of Cess50 (steady-state plasma concentration eliciting half of maximum effect) was reported as 0.65 µg/mL, and the value of ke0 (rate constant of equilibration between plasma and effect site) was estimated at 0.32 min⁻¹. nih.gov
The ke0 is a crucial parameter as it influences the onset time of neuromuscular blockade. A higher ke0 generally indicates a faster equilibration between plasma and the effect site, leading to a more rapid onset of action. aneskey.comoup.com The time required for a drug to reach the neuromuscular junction, and thus the onset time, is influenced by factors such as cardiac output, distance from central circulation, and muscle blood flow. aneskey.com
In Vivo Pharmacodynamic Studies in Animal Models (e.g., Cats, Dogs, Rats, Rabbits, Sheep)
In vivo studies in various animal species are fundamental for evaluating the pharmacodynamic profile of this compound under physiological conditions. These studies provide insights into the neuromuscular blockade dynamics and allow for comparisons of stereoisomer activity.
This compound pharmacodynamics have been investigated in a range of animal models, including rats, rabbits, cats, and dogs. nih.govnih.govnih.govnih.govnih.govunesp.brkoreamed.org These studies typically involve monitoring neuromuscular function, such as twitch height or train-of-four response, following administration of this compound. nih.govnih.gov
Evaluation of Neuromuscular Blockade Dynamics
Studies in animals evaluate various aspects of neuromuscular blockade dynamics, including onset time, duration of action, and recovery profile.
In rats, the time course of neuromuscular effect following this compound infusion has been studied, and PK-PD parameters derived from experiments were used to predict the time course of effect in different infusion scenarios. nih.gov Studies in rabbits have assessed the neuromuscular effects of this compound using train-of-four stimuli and measuring the force of contraction of the tibialis anterior muscle. nih.gov These studies have shown that conditions like severe hepatitis can significantly prolong the recovery time from this compound-induced neuromuscular blockade in rabbits. nih.gov
Comparative studies in monkeys and cats have shown that this compound produces neuromuscular blockade, and its duration of action and recovery slopes have been compared to other neuromuscular blocking agents like gantacurium. nih.gov In the monkey, the total duration of action of gantacurium was less than half that of this compound, and recovery slopes were more than twice as rapid for gantacurium. nih.gov
Comparative Pharmacodynamics of Stereoisomers in Animal Systems
This compound chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. fda.govmedicines.org.ukmims.com Pre-clinical studies, particularly in cats, have been instrumental in characterizing the individual pharmacodynamic contributions of these stereoisomers. fda.govmedicines.org.ukmims.comcambridge.org
Studies in cats have estimated that the trans-trans and cis-trans stereoisomers, which comprise the majority (92% to 96%) of this compound chloride, have neuromuscular blocking potencies that are not significantly different from each other or from the mixture as a whole. fda.govmedicines.org.ukmims.com In contrast, the cis-cis isomer has been estimated to have approximately one-tenth the neuromuscular blocking potency of the other two stereoisomers in cats. fda.govmedicines.org.ukmims.comcambridge.org
Research in beagle dogs using a stereospecific HPLC-fluorescence method has characterized the pharmacokinetics and pharmacodynamics of the individual this compound isomers. nih.gov While this study primarily focused on pharmacokinetics, it highlights the ability to differentiate and study the behavior of each isomer in animal models. nih.gov
A summary of the relative potencies of this compound stereoisomers based on studies in cats is provided below:
| Stereoisomer | Estimated Relative Potency (vs. trans-trans/cis-trans) |
| trans-trans | 1 |
| cis-trans | 1 |
| cis-cis | Approximately 0.1 |
This table summarizes the findings regarding the differential potencies of the this compound stereoisomers observed in pre-clinical animal studies. fda.govmedicines.org.ukmims.comcambridge.org
Impact of Hepatic Impairment on this compound Pharmacodynamics in Experimental Models
Studies utilizing experimental animal models have investigated the impact of hepatic impairment on the pharmacodynamics of this compound. This compound is a short-acting, nondepolarizing neuromuscular blocking agent that is primarily metabolized by plasma cholinesterase (pseudocholinesterase). fda.govmedicines.org.ukfda.gov Since plasma cholinesterase is synthesized in the liver, liver disease can lead to decreased enzyme activity, potentially affecting this compound metabolism and thus its pharmacodynamic profile. medicines.org.ukekja.orgsquarespace.com
Experimental models, such as rabbits with carbon tetrachloride-induced liver disease, have been used to examine these effects. ekja.orgnih.govcambridge.org In rabbits with severe hepatitis induced by carbon tetrachloride, the duration of action of repeated doses of this compound was prolonged compared to control animals. nih.gov However, the intervals between doses remained constant. nih.gov The dose-response and time course of neuromuscular blockade differed in mild versus severe hepatitis in these rabbit models. nih.gov
Research findings indicate a negative correlation between plasma cholinesterase activity and the recovery indices of this compound in the presence of hepatic injury. nih.gov In a study involving rabbits with carbon tetrachloride-induced liver cirrhosis, which resulted in decreased pseudocholinesterase levels (to one-sixth of control levels) and increased AST and ALT, significant differences in the dose-response relations and time course of this compound were observed between control and study groups. ekja.org
The calculated ED50 values for this compound in control rabbits, rabbits with mild hepatitis, and rabbits with severe hepatitis were reported as 17.1±2.6 µg/kg, 18.2±2.7 µg/kg, and 31.8±3.2 µg/kg, respectively. nih.gov Rabbits with severe hepatitis exhibited a significantly prolonged recovery time from neuromuscular blockade compared to the other groups. nih.gov
Another study comparing the pharmacokinetics and pharmacodynamics of this compound in patients (though the search results mention both animal and human studies, this specific finding appears in contexts discussing human patients with liver disease, but the principle is relevant to understanding the impact observed in animal models) with end-stage liver disease undergoing transplantation to healthy patients found that the clinically effective duration of action of a 0.15 mg/kg dose was approximately three times longer in those with end-stage liver disease. fda.govmedicines.org.uk This prolongation was attributed to markedly decreased plasma cholinesterase activity (around 30% of healthy patient values). fda.govmedicines.org.uk While this specific finding is from a clinical context, it supports the observations in experimental animal models regarding the link between reduced plasma cholinesterase due to liver dysfunction and prolonged this compound effect.
Studies in cats have also suggested a role of the liver in the clearance and/or metabolism of this compound, with a higher ED95 observed following portal vein administration compared to femoral vein administration. hres.ca
The impact of hepatic impairment on this compound pharmacodynamics in experimental models is primarily linked to the reduced activity of plasma cholinesterase, the enzyme responsible for its breakdown. fda.govmedicines.org.ukekja.orgnih.gov This leads to a prolonged duration of neuromuscular blockade. ekja.orgnih.gov
Data Tables
Based on the research findings in experimental models:
Table 1: this compound ED50 in Rabbits with Varying Degrees of Hepatitis
| Group | ED50 (µg/kg) |
| Control | 17.1 ± 2.6 |
| Mild Hepatitis | 18.2 ± 2.7 |
| Severe Hepatitis | 31.8 ± 3.2 |
Table 2: Impact of Liver Cirrhosis on Plasma Cholinesterase in Rabbits
| Parameter | Control Rabbits | Rabbits with Liver Cirrhosis |
| Pseudocholinesterase Level | Normal | Approximately 1/6 of Control |
| AST | Normal | Increased |
| ALT | Normal | Increased |
Table 3: Recovery Time from Neuromuscular Blockade in Rabbits
| Group | Recovery Time |
| Control | Shorter |
| Mild Hepatitis | Shorter |
| Severe Hepatitis | Significantly Prolonged |
Note: Specific numerical recovery times for mild and severe hepatitis compared to control were not consistently provided across sources in a format suitable for a precise numerical table, but the qualitative finding of significantly prolonged recovery in severe hepatitis is reported. nih.gov
Table 4: Correlation between Plasma Cholinesterase Activity and this compound Effects in Hepatic Impairment
| Parameter | Correlation with Plasma Cholinesterase Activity |
| Recovery Indices | Negative Correlation |
| Mean Residence Time | Negative Correlation |
Note: A specific correlation coefficient of r = 0.79 for T25 (time to 25% recovery) and r = 0.62 for mean residence time with plasma cholinesterase activity was reported in a study involving patients with liver failure, which supports the observed negative correlation in experimental models. nih.gov
Detailed Research Findings
The findings from these experimental models underscore the importance of considering hepatic function when administering this compound, as impaired liver function can significantly alter its pharmacodynamics, primarily by reducing the metabolic capacity via plasma cholinesterase. fda.govmedicines.org.ukekja.org
Butyrylcholinesterase Bche Genetics and Its Influence on Mivacurium Metabolism
Genetic Polymorphisms of the BCHE Gene
Numerous genetic variants of the BCHE gene have been identified, many of which are associated with altered enzyme activity. wikipedia.orgdtic.mil These polymorphisms can affect either the catalytic efficiency of the enzyme or the amount of enzyme produced. tandfonline.com The most clinically significant variants impacting mivacurium (B34715) metabolism include the Atypical (A), Kalow (K), and Silent (S) variants. researchgate.netgeneri-biotech.com
Atypical (A) Variant
The Atypical (A) variant is one of the most common BCHE gene polymorphisms associated with reduced enzyme activity. researchgate.nettandfonline.com It results from a single point mutation (Asp98Gly or D70G) in exon 2 of the BCHE gene. wikipedia.orgacs.orgoup.comnasetjournal.com This mutation leads to an enzyme with decreased catalytic activity and a reduced enzyme concentration in plasma. acs.org Individuals homozygous for the atypical variant (genotype AA) have significantly reduced BChE activity and are highly susceptible to prolonged neuromuscular blockade after this compound administration. acs.orgnasetjournal.com The atypical enzyme is characterized by its resistance to inhibition by dibucaine (B1670429), a property used in phenotypic testing. wikipedia.orgnasetjournal.com
Kalow (K) Variant
The Kalow (K) variant (Ala567Thr or A539T) is another common BCHE polymorphism. wikipedia.orgacs.org This variant is associated with a milder, approximately 33% decrease in plasma BChE activity compared to the wild-type enzyme. tandfonline.comacs.org The K variant is considered a quantitative variant as it primarily affects the concentration of the enzyme rather than qualitatively changing its catalytic properties. tandfonline.com While the K variant alone may cause a slight prolongation of this compound's effect, its impact is less severe than that of the atypical variant. tandfonline.com
Silent (S) Variants and Novel Mutations
Silent (S) variants of the BCHE gene are characterized by severely reduced or completely absent BChE enzyme activity. acs.orgnasetjournal.com These variants can arise from various types of mutations, including point mutations, insertions, deletions, or splice junction mutations, which can lead to a truncated protein or prevent enzyme production altogether. dtic.milacs.orgoup.comnih.gov Individuals homozygous for silent variants (genotype SS) have undetectable levels of BChE activity and experience profound and prolonged neuromuscular blockade with this compound, potentially lasting for hours. orpha.netnasetjournal.comresearchgate.net
Research continues to identify novel mutations in the BCHE gene that can lead to BChE deficiency and prolonged response to this compound. researchgate.netnih.govnih.govresearchgate.net These novel variants further highlight the genetic heterogeneity underlying BChE deficiency. For example, studies have identified novel mutations such as BCHEFS126 and BCHE328D that result in inactive or truncated enzymes. nih.govresearchgate.net Another novel silent variant, p.Ala34Val, has been characterized, demonstrating how mutations distant from the active site can still disrupt enzyme function. nih.gov
Correlation between BCHE Genotype and Inactivation of this compound
There is a strong correlation between an individual's BCHE genotype and the rate at which this compound is inactivated. This compound is rapidly hydrolyzed by plasma cholinesterase. wikipedia.orgpharmgkb.org In individuals with the usual (wild-type) BCHE genotype, this compound is quickly metabolized, resulting in a short duration of action, typically around 15-20 minutes. mims.com
However, in individuals with genetic variants that reduce BChE activity, the metabolism of this compound is impaired, leading to prolonged neuromuscular blockade. nih.govwikipedia.org The extent of prolongation is dependent on the specific genotype. Individuals heterozygous for the atypical variant (genotype UA) may experience a duration of blockade approximately 10 minutes longer than those with the normal genotype. pharmgkb.org Homozygotes for the atypical variant (genotype AA) or silent variants (genotype SS) exhibit significantly prolonged paralysis, which can last for several hours. acs.orgnasetjournal.comresearchgate.net
Studies have shown that the A, F (fluoride-resistant), and S variants are associated with longer paralysis compared to the K variant, consistent with their relative impact on enzyme activity. tandfonline.com The functional impact of having more than one type of variant can also be additive. tandfonline.com
Table 1: Impact of BCHE Genotype on this compound Metabolism and Duration of Action
| BCHE Genotype (Phenotype) | BChE Activity Level (Relative to Wild-Type) | Duration of this compound Blockade (Relative to Wild-Type) |
| UU (Usual) | Normal | Normal (15-20 minutes) mims.com |
| UA (Heterozygous Atypical) | Reduced | Approximately 10 minutes longer pharmgkb.org |
| AA (Homozygous Atypical) | Markedly Reduced | Significantly prolonged (hours) acs.orgnasetjournal.com |
| UK (Heterozygous Kalow) | Slightly Reduced | Slightly prolonged tandfonline.com |
| KK (Homozygous Kalow) | Reduced | Prolonged tandfonline.com |
| US (Heterozygous Silent) | Reduced | Prolonged oup.com |
| SS (Homozygous Silent) | Severely Reduced or Absent | Severely prolonged (hours) orpha.netnasetjournal.comresearchgate.net |
| Compound Heterozygous | Variable (depends on variants) | Variable (can be significantly prolonged) nih.govresearchgate.netplos.org |
Note: This table provides a general overview. The exact duration of blockade can vary depending on individual factors and the specific variants involved.
Biochemical and Enzymatic Characterization of BChE Variants
Biochemical characterization of BChE variants involves assessing enzyme activity and inhibition patterns. nasetjournal.com The most common method historically used is the determination of enzyme activity in the presence and absence of specific inhibitors like dibucaine and fluoride (B91410), yielding dibucaine and fluoride numbers, respectively. nasetjournal.comchl.co.nz These numbers provide an indication of the enzyme's affinity for these inhibitors, which differs between variants. nasetjournal.com
The atypical variant, for instance, shows increased resistance to dibucaine inhibition compared to the usual enzyme. wikipedia.orgnasetjournal.com Dibucaine numbers are typically high (≥ 70) for individuals with the usual genotype, lower (40-60) for heterozygotes, and very low (< 30) for homozygotes for the atypical gene. nasetjournal.com
Enzymatic characterization also involves kinetic analysis to determine parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax) for different substrates, including this compound or related choline (B1196258) esters like butyrylthiocholine (B1199683) and succinyldithiocholine. nih.govplos.org Studies have shown that atypical BChE has altered kinetic properties compared to the wild-type enzyme. acs.org For example, a novel silent variant (p.Val204Asp) demonstrated a higher Km and low Vmax with butyrylthiocholine, consistent with its lack of activity towards succinylcholine (B1214915). plos.org
Molecular dynamics simulations can provide insights into how specific mutations affect the enzyme's structure and function, including the catalytic triad (B1167595) and substrate binding sites. nih.govplos.org For example, simulations have shown that the Ala34Val mutation, which causes a silent phenotype, disrupts the catalytic triad of BChE. nih.gov
Methodologies for Genotyping BCHE Variants (e.g., dHPLC, Nucleotide Sequencing)
Accurate identification of BCHE gene variants is crucial for predicting an individual's response to this compound and other choline ester drugs. While biochemical phenotyping using enzyme activity and inhibitor numbers has been used, it can have limitations in accurately identifying all variants, especially in heterozygous or compound heterozygous individuals. oup.comchl.co.nz Molecular genetic analyses provide a more definitive determination of the BCHE genotype. nasetjournal.comchl.co.nz
Several methodologies are employed for genotyping BCHE variants:
Nucleotide Sequencing: Complete nucleotide sequencing of the BCHE gene, particularly the coding regions and flanking intron-exon boundaries, is considered the gold standard for identifying both known and novel mutations. nih.govresearchgate.netchl.co.nznih.gov This method allows for the precise identification of point mutations, insertions, and deletions. oup.comchl.co.nz
Denaturing High-Performance Liquid Chromatography (dHPLC): dHPLC is a sensitive method for screening for genetic variations, including single nucleotide polymorphisms (SNPs). nih.govresearchgate.net It can effectively detect common variants like the atypical and Kalow variants in both heterozygous and homozygous forms. nih.gov dHPLC offers a relatively rapid screening tool compared to full sequencing. nih.gov
Real-time PCR: Real-time PCR with fluorescently labeled probes can be used for allelic discrimination to determine the genotype of specific known polymorphisms, such as the A, K, F1, F2, and S1 variants. generi-biotech.com
These molecular methods allow for the accurate identification of BCHE genotypes, which can help predict an individual's risk of prolonged neuromuscular blockade with this compound and inform clinical management. tandfonline.comchl.co.nz
Structure Activity Relationship Sar and Derivative Research
Chemical Class: Bisbenzyltetrahydroisoquinolinium (bbTHIQ) Agents
Mivacurium (B34715) belongs to the class of compounds known as bisbenzyltetrahydroisoquinolinium agents, often abbreviated to bbTHIQ. hmdb.cawikipedia.org While sometimes erroneously referred to as "benzylisoquinolines," the more precise classification highlights the presence of two tetrahydroisoquinolinium moieties linked by a chain. hmdb.cawikipedia.org These compounds are characterized by their large molecular size and quaternary ammonium (B1175870) structure, which are key features for their neuromuscular blocking activity. oup.com
Influence of Molecular Architecture on Neuromuscular Blocking Potency
The molecular architecture of this compound, specifically the distance between the two quaternary nitrogen atoms and the nature of the connecting chain, significantly influences its neuromuscular blocking potency. Potent bisquaternary agents, like this compound, bind to the anionic subsites of both receptive sites on the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. oup.comdrugbank.comsquarespace.com
The connecting chain in this compound is relatively long and flexible, featuring a double bond. oup.com This flexibility allows the molecule to adopt conformations that facilitate binding to the receptor. The presence of methoxy (B1213986) groups on the benzyltetrahydroisoquinolinium heads also contributes to potency. This compound possesses ten methoxy groups, which is more than atracurium (B1203153) (eight) but fewer than doxacurium (B1220649) (twelve), and their potency generally increases in that order. wikipedia.orgoup.com
The optimal distance between the two onium heads for potent neuromuscular blocking activity is generally considered to be around 10-12 carbon atoms or a molecular length of approximately 20-21 Å to fit within the receptor space. oup.comwikipedia.orgslideshare.net Replacing the functional methyl group on the quaternary nitrogen with a larger alkyl or alkenyl group typically reduces potency by increasing lipophilicity and potentially hindering optimal positioning for electrostatic interactions with the receptor's anionic subsites. oup.com
Stereochemical Configuration and Isomeric Potency Differences
This compound exists as a mixture of three stereoisomers due to chirality at the C-1 carbon position of the tetrahydroisoquinolinium rings, the positively charged nitrogen atoms, and E/Z diastereomerism at the double bond in the oct-4-ene diester bridge. wikipedia.org The three primary isomers are the trans-trans, cis-trans, and cis-cis isomers. wikipedia.orgoup.comnih.gov
These stereoisomers exhibit notable differences in neuromuscular blocking potency and rates of metabolism. The trans-trans and cis-trans isomers are the more potent components of the mixture and are considered equipotent. nih.govfda.gov In contrast, the cis-cis isomer has significantly lower potency, estimated to be approximately one-tenth to one-thirteenth the potency of the other two stereoisomers in studies. wikipedia.orgnih.govfda.gov
| Isomer | Approximate Proportion in Mixture (%) | Relative Potency (vs. trans-trans/cis-trans) |
| trans-trans | 52-60 | 1 |
| cis-trans | 34-40 | 1 |
| cis-cis | 4-8 | ~0.1 (1/10th to 1/13th) |
Design and Synthesis of Novel this compound Analogues and Derivatives
The SAR of this compound has guided the design and synthesis of novel bis-benzylisoquinoline-based analogues and derivatives with modified properties. Research in this area aims to develop new neuromuscular blocking agents with potentially improved onset times, durations of action, or metabolic profiles. nih.govnih.gov
Studies involving the design and synthesis of this compound derivatives have explored the influence of altering the linker properties, substituents on the ammonium group, and stereochemical configuration on neuromuscular blocking activity and duration. nih.gov For instance, novel analogues have been developed and evaluated for their potency and duration of muscle relaxation in animal models. nih.gov
Molecular docking simulations are often employed in the design process to analyze the binding patterns of these derivatives to nicotinic acetylcholine receptors, providing insights into the structural features that contribute to their activity. nih.gov This research contributes to the ongoing effort to discover and optimize neuromuscular blocking agents with specific desired pharmacological characteristics. nih.govnih.govacs.org
Comparative SAR Studies with Other Non-depolarizing Neuromuscular Blocking Agents
Comparative SAR studies between this compound and other non-depolarizing neuromuscular blocking agents, such as atracurium, cisatracurium (B1209417), vecuronium (B1682833), rocuronium (B1662866), and pancuronium (B99182), highlight the structural determinants of their differing pharmacological profiles. oup.comnih.govnih.govjvsmedicscorner.comopenanesthesia.orgjapsonline.com
While this compound, atracurium, and cisatracurium are all benzylisoquinolinium compounds, they differ in the structure and metabolism of their connecting chains. wikipedia.orgoup.comresearchgate.net Atracurium and cisatracurium undergo Hofmann elimination in addition to ester hydrolysis, whereas this compound is primarily metabolized by plasma cholinesterase due to the orientation of the ester linkages in its structure. wikipedia.orgopenanesthesia.orgresearchgate.net This difference in metabolic pathway is a key determinant of this compound's shorter duration of action compared to atracurium and cisatracurium. nih.govfda.govresearchgate.netdovepress.com
Comparing this compound to aminosteroidal neuromuscular blockers like vecuronium and rocuronium reveals further SAR distinctions. squarespace.comwikipedia.orgnih.govopenanesthesia.org Aminosteroids have a steroidal core structure with quaternary ammonium groups, and their metabolism is primarily hepatic and renal, differing significantly from the plasma cholinesterase-dependent metabolism of this compound. squarespace.comopenanesthesia.org These structural and metabolic differences contribute to variations in onset time, duration of action, and potential for drug interactions among the different classes of non-depolarizing neuromuscular blockers. openanesthesia.org
SAR studies across these different agents underscore the importance of the nature and distance of the onium heads, the flexibility and composition of the inter-onium chain, and the presence and orientation of ester linkages or other metabolically labile groups in determining the potency, onset, duration, and metabolic fate of neuromuscular blocking agents. wikipedia.orgoup.comwikipedia.orgnih.govresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for Mivacurium Research
Chromatographic Techniques for Mivacurium (B34715) and Metabolite Quantitation
Chromatography plays a central role in separating this compound from its metabolites and endogenous matrix components before detection and quantification. oup.comresearchgate.netb-ac.co.uk Both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been widely utilized. oup.comresearchgate.netb-ac.co.uk
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence detection (LC-FLU) is a common method for the analysis of this compound and its metabolites in biological samples. oup.comresearchgate.net this compound exhibits native fluorescence, allowing for sensitive detection. researchgate.net
Several LC-FLU methods have been reported for the determination of this compound isomers and metabolites in plasma. researchgate.netnih.gov One method involved solid-phase extraction (SPE) from human and dog plasma followed by separation on a C18 analytical column. nih.gov Fluorescence detection was performed with excitation and emission wavelengths of 280 nm and 325 nm, respectively. nih.gov This method demonstrated linearity in the range of 50-500 ng/mL for the this compound isomers. nih.gov
Another LC-FLU method for this compound and its metabolites in biological specimens utilized protein precipitation with acetonitrile (B52724) and SPE for sample cleanup. oup.com The mobile phase typically includes an ion-pairing agent, such as octanesulfonic acid, to improve the chromatographic separation of the charged quaternary ammonium (B1175870) compounds. oup.com Optimal fluorescence excitation and emission wavelengths for this compound have been determined experimentally, for instance, at 231 nm and 315 nm. oup.com Detection limits in whole blood using LC-FLU were reported as 10 ng/mL for the this compound alcohol metabolite, 50 ng/mL for the this compound ester metabolites, and 50 ng/mL for the first eluting this compound isomer. oup.com In serum, the detection limits were higher: 10 ng/mL for the alcohol metabolite, 250 ng/mL for the ester metabolites, and 500 ng/mL for the first eluting isomer. oup.com
A linear response between concentration and fluorescence has been observed, with one study reporting a linear range of 20.0 to 400.0 ng/mL for this compound in methanol, with a determination coefficient (r²) of 0.9998. researchgate.net When applied to spiked human plasma, a correlation coefficient of 0.9948 was obtained. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS offer higher sensitivity and selectivity compared to LC-FLU, particularly for the confirmation and identification of this compound and its metabolites in complex biological matrices. oup.comresearchgate.netb-ac.co.uk These techniques are valuable for both screening and quantitative analysis. oup.comresearchgate.net
LC-MS/MS methods for this compound often involve electrospray ionization (ESI) in positive ion mode, targeting specific precursor and product ions for quantification and confirmation. researchgate.netnih.govnih.gov Sample preparation typically includes protein precipitation and/or solid-phase extraction. researchgate.net Chromatographic separation is commonly performed on reversed-phase columns using mobile phases containing organic solvents (e.g., acetonitrile, methanol) and buffers with acidic pH, often with the addition of ion-pairing agents or volatile salts like ammonium formate (B1220265) or methanesulfonic acid to enhance ionization and peak shape. oup.comresearchgate.netnih.gov
One LC-MS method for the screening and determination of several non-depolarizing neuromuscular blocking agents, including this compound, utilized protein precipitation with acetonitrile and an X-TERRA column with a gradient of acetonitrile in ammonium formate buffer. researchgate.net Detection was performed in positive selected ion monitoring (SIM) mode. researchgate.net The limit of quantitation for this compound in serum was reported as 2.5 µg/L (2.5 ng/mL), with linearity observed up to 2000 µg/L. researchgate.net
LC-MS/MS allows for the differentiation and quantification of this compound and its metabolites, even when chromatographic separation of isomers is not fully achieved. oup.com Product ion spectra provide characteristic fragmentation patterns for identification. oup.com
Sample Preparation Strategies for Biological Matrices (e.g., Protein Precipitation, Solid-Phase Extraction)
Effective sample preparation is critical for removing interfering substances from biological matrices (such as plasma, serum, whole blood, and urine) and concentrating the analytes of interest before chromatographic analysis. oup.comoup.comsigmaaldrich.comresearchgate.net Common strategies for this compound analysis include protein precipitation and solid-phase extraction (SPE). oup.comresearchgate.netoup.comnih.gov
Protein precipitation is a simple and rapid technique often used as a preliminary cleanup step. oup.comresearchgate.netoup.comsigmaaldrich.com Acetonitrile is a commonly used solvent for protein precipitation in this compound analysis. oup.comresearchgate.netoup.com While effective at removing bulk proteins, protein precipitation may not completely remove phospholipids (B1166683) and other endogenous interferences that can cause matrix effects in LC-MS/MS. sigmaaldrich.com
Solid-phase extraction (SPE) is widely employed for the isolation and concentration of this compound and its metabolites from biological samples. oup.comresearchgate.netnih.govoup.comnih.gov SPE offers better cleanup compared to protein precipitation, reducing matrix effects and improving method sensitivity and robustness. sigmaaldrich.com Various SPE sorbents have been used, including C18 and ion-exchange cartridges, depending on the chemical properties of the analytes and the matrix. researchgate.netnih.govnih.gov For quaternary ammonium compounds like this compound, mixed-mode SPE cartridges combining reversed-phase and ion-exchange functionalities can be particularly effective. SPE procedures typically involve conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analytes. researchgate.net
Some methods combine protein precipitation with SPE for enhanced sample cleanup. oup.comoup.com For instance, one validated method for this compound and metabolites in biological specimens involved protein precipitation with acetonitrile followed by analyte isolation using a commercially available SPE column. oup.comoup.com
Interactive Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Description | Advantages | Disadvantages | Typical Application |
| Protein Precipitation | Addition of solvent (e.g., acetonitrile) to precipitate proteins | Simple, rapid, cost-effective | May not remove all interferences (e.g., phospholipids), lower recovery for some analytes | Initial cleanup |
| Solid-Phase Extraction | Analyte retention on a solid sorbent, followed by elution | Better cleanup, analyte concentration, reduced matrix effects | Can be more complex and time-consuming than PPT | Isolation and concentration |
Development and Validation of Stereospecific Analytical Methods
This compound exists as a mixture of three stereoisomers: cis-trans, trans-trans, and cis-cis. oup.comnih.gov These isomers have different potencies and rates of metabolism. nih.govnih.gov The trans-trans and cis-trans isomers are significantly more potent than the cis-cis isomer and are rapidly hydrolyzed by plasma cholinesterases, while the cis-cis isomer is metabolized much more slowly. nih.govnih.gov Therefore, stereospecific analytical methods are essential for accurately assessing the pharmacokinetics and pharmacodynamics of individual this compound isomers. nih.govnih.govoup.com
Stereospecific HPLC assays with fluorescence detection have been developed to separate and quantify the three this compound isomers and their metabolites in biological matrices. researchgate.netnih.govnih.gov These methods typically employ specialized chromatographic columns and optimized mobile phases to achieve the separation of the stereoisomers. researchgate.netnih.gov For example, a stereoselective HPLC assay used a LiChrosphere 60 RP Select B column and a mobile phase containing acetonitrile and water with octanesulfonic acid for the analysis of this compound isomers in plasma. researchgate.net Another method for separating stereoisomers utilized a Spherisorb SCX column with acetonitrile-Na2SO4 as the mobile phase. nih.gov
The development and validation of these stereospecific methods involve demonstrating their selectivity for each isomer, as well as their accuracy, precision, linearity, and sensitivity within the relevant concentration ranges in biological matrices. nih.gov These methods have been applied to study the in vitro degradation patterns and pharmacokinetic profiles of the individual this compound stereoisomers, revealing stereoselective hydrolysis by plasma cholinesterases. nih.govnih.gov The ester group in the trans configuration appears to be more accessible to enzymatic attack, contributing to the faster breakdown of the trans-trans and cis-trans isomers. nih.gov
Interactive Table 2: Properties of this compound Stereoisomers
| Isomer | Relative Potency | In Vitro Half-Life (Human Plasma) |
| trans-trans | ~10x | < 2 min |
| cis-trans | ~10x | < 2 min |
| cis-cis | 1x | 276 min |
*Note: Relative potency is compared to the cis-cis isomer. Half-life values are approximate and can vary depending on the study conditions.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Receptor Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation and conformation of a small molecule (ligand) within the binding site of a larger macromolecule (receptor) openaccessjournals.comopenaccessjournals.com. The primary goal is to understand the binding affinity and interaction energies between the ligand and the receptor, which helps identify potential drug candidates and optimize their properties openaccessjournals.commdpi.com. For neuromuscular blocking agents like Mivacurium (B34715), molecular docking simulations are employed to study their binding to the nicotinic acetylcholine (B1216132) receptor (nAChR). These simulations aim to predict how this compound fits into the nAChR binding site and the strength of these interactions nih.govmdpi.com. By evaluating factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions, docking studies can estimate the binding affinity and stability of the this compound-nAChR complex openaccessjournals.commdpi.com. Research involving novel this compound derivatives has utilized molecular docking to analyze their binding to nicotinic acetylcholine receptors, contributing to the understanding of structure-activity relationships nih.gov.
Molecular Dynamics Simulations of this compound-Receptor Interactions
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This technique allows researchers to study the dynamic behavior of biological systems, including the interactions between ligands and receptors, under simulated physiological conditions mdpi.comfrontiersin.orgnih.govrowan.edu. Receptors are inherently dynamic, and their flexibility is an important factor in molecular association nih.gov. MD simulations can provide insights into the conformational changes of the receptor upon ligand binding and the stability of the ligand-receptor complex over time mdpi.comnih.govnih.gov. While specific detailed studies focusing solely on MD simulations of this compound interacting with nAChRs were not extensively detailed in the search results, MD simulations are a valuable tool in investigating the binding modes and stability of potential neuromuscular blocking agents with nAChRs mdpi.com. These simulations can reveal key interactions with specific amino acid residues within the receptor binding site and provide a more comprehensive understanding of the binding process than static docking studies alone mdpi.comfrontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity wikipedia.orgmdpi.com. QSAR models use physicochemical properties or theoretical molecular descriptors as predictor variables to model or predict a biological response wikipedia.org. This technique is applied in the research and development of neuromuscular blocking agents to understand how modifications to the chemical structure influence their potency and other pharmacological properties oup.com. QSAR modeling of novel this compound derivatives has been conducted to explore the relationship between their structural features and neuromuscular blocking activity idrblab.net. By identifying key structural determinants of activity, QSAR models can guide the design of new compounds with improved profiles mdpi.comoup.com. The application of QSAR involves correlating quantitative measures of chemical structure with observed biological activity, allowing for the prediction of activity for untested compounds wikipedia.org.
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
In silico prediction of metabolic pathways and enzyme interactions utilizes computational tools and algorithms to predict how a compound is likely to be metabolized in the body and how it might interact with relevant enzymes frontiersin.orgmdpi.comfrontiersin.org. This is a crucial aspect of drug discovery and development, as the metabolic fate of a drug influences its duration of action and potential for drug-drug interactions mdpi.com. This compound is known to be rapidly hydrolyzed by plasma cholinesterase drugbank.comhmdb.cawikipedia.orghres.ca. In silico studies can contribute to understanding these enzymatic interactions, for instance, by investigating the impact of genetic variations in enzymes like butyrylcholinesterase on this compound metabolism researchgate.net. While comprehensive in silico reconstructions of this compound's entire metabolic pathway were not explicitly detailed, computational methods can predict potential metabolic transformations and identify likely enzyme targets based on the compound's structure frontiersin.orgmdpi.com. This can involve simulating various enzymatic reactions, such as hydrolysis, which is the primary metabolic route for this compound drugbank.comfrontiersin.org.
Application in Rational Drug Design of Novel Neuromuscular Blocking Agents
Computational chemistry and molecular modeling techniques are integral to the rational design of novel neuromuscular blocking agents nih.govoup.comresearchgate.net. Rational drug design involves using a detailed understanding of the target receptor and the interactions of existing drugs to design new compounds with desired properties oup.com. Molecular docking and QSAR modeling, for example, are used to screen potential candidates, predict their binding affinity to the nAChR, and optimize their structures for improved potency and selectivity nih.govmdpi.comnih.govnih.gov. By providing insights into the structure-activity relationships and receptor interactions of compounds like this compound, computational methods facilitate the design of new benzylisoquinolinium derivatives with potentially enhanced pharmacological profiles, such as a rapid onset and short duration of action nih.govoup.comresearchgate.net. This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery efforts in the field of neuromuscular blocking agents oup.com.
In Vitro and Ex Vivo Electrophysiological and Tissue Studies
Investigation of Receptor-Ligand Interactions in Isolated Systems (e.g., Xenopus Oocytes)
Isolated systems, such as Xenopus laevis oocytes, are valuable tools for studying the interactions of drugs with specific receptors, including nicotinic acetylcholine (B1216132) receptors. Xenopus oocytes can be injected with messenger RNA (mRNA) or complementary DNA (cDNA) encoding for specific receptor subunits, allowing for the expression of various human nAChR subtypes in the oocyte membrane fu-berlin.decapes.gov.brnih.govtaylorfrancis.com. This heterologous expression system enables researchers to study the functional properties of these receptors and their interactions with ligands like mivacurium (B34715) in a controlled environment fu-berlin.decapes.gov.brnih.govtaylorfrancis.com.
Studies using Xenopus oocytes expressing human neuronal nAChR subtypes (e.g., α3β2, α3β4, α4β2, and α7) have shown that this compound inhibits acetylcholine-induced activation of these receptors in a concentration-dependent manner capes.gov.brcaymanchem.com. The inhibition occurs in the low micromolar range capes.gov.br. The mechanism of block at neuronal nAChRs can be dependent on both the receptor subtype and the specific neuromuscular blocking agent tested capes.gov.br. This compound has also been shown to inhibit adult human muscular α1β1εδ-containing nAChRs expressed in Xenopus oocytes caymanchem.com.
Beyond nicotinic receptors, this compound has also been investigated for its interaction with muscarinic cholinergic receptors. Studies using isolated guinea pig tissues have indicated that this compound can act as an antagonist at muscarinic M2 and M3 receptors caymanchem.com.
Voltage Clamp and Electrophysiological Recording Techniques
Voltage clamp is a fundamental electrophysiological technique used to measure ion currents across cell membranes while holding the membrane potential at a constant, set level wikipedia.orgmoleculardevices.com. This technique is particularly useful for studying the activity of ion channels and receptors wikipedia.orgmoleculardevices.com.
In the context of studying neuromuscular blocking agents like this compound, voltage clamp techniques, including two-electrode voltage clamp (TEVC) and patch clamp, are employed to record the electrical responses of cells or membrane patches expressing acetylcholine receptors capes.gov.brnih.govwikipedia.orgmoleculardevices.comyoutube.comresearchgate.netnih.gov. TEVC is commonly used with Xenopus oocytes due to their large size, allowing for the insertion of two electrodes – one to measure voltage and the other to inject current to maintain the command potential nih.govwikipedia.org. Patch clamp techniques, including whole-cell voltage clamp, allow for recording currents through ion channels in a small patch of membrane or the entire cell moleculardevices.comresearchgate.netnih.gov.
These techniques enable researchers to quantify the extent of receptor block by this compound by measuring the reduction in acetylcholine-induced currents at various drug concentrations capes.gov.br. By controlling the membrane voltage, investigators can isolate and study the specific currents mediated by the targeted receptors and assess how this compound affects these currents.
Studies on Isolated Muscle Preparations (e.g., Rat Atrium, Guinea Pig Tissues)
Isolated muscle preparations provide a physiological context to study the effects of this compound on muscle contraction and receptor function. These preparations allow for the assessment of drug effects on neuromuscular transmission and muscle tissue directly, without systemic influences.
Studies using isolated rat atrium have investigated the cardiac effects of this compound derangedphysiology.comnih.govnih.gov. While primarily known for its effects at the neuromuscular junction, some neuromuscular blocking agents can have off-target effects on the cardiovascular system nih.gov. Research on isolated rat atria has examined the impact of this compound on heart rate and developed force nih.gov. In one study, this compound, along with other neuromuscular blocking agents, increased developed force in a dose-dependent manner in isolated rat atria, and these increases were abolished by the addition of propranolol, a beta-blocker nih.gov. However, this compound did not significantly increase heart rate in isolated rat atrial tissue compared to the control group in that study nih.gov.
Studies on isolated guinea pig tissues, such as the ileum and trachea, have been used to investigate the effects of neuromuscular blockers on smooth muscle, which expresses muscarinic receptors caymanchem.comresearchgate.netisciii.es. Research on isolated rat tracheal muscle has shown that this compound can relax the smooth muscle and shift the acetylcholine dose-response curve to the right, suggesting an interaction with cholinergic receptors in this tissue researchgate.net. This effect was found to be independent of beta-receptors or nitric oxide researchgate.net.
Assessment of Neuromuscular Transmission in Isolated Tissues
Isolated nerve-muscle preparations are fundamental for directly assessing the effects of neuromuscular blocking agents on synaptic transmission. These preparations typically consist of a motor nerve and the muscle it innervates, maintained in a physiological solution.
Techniques used with isolated tissues to assess neuromuscular transmission include stimulating the motor nerve and recording the resulting muscle contraction (twitch response) or electrical activity (e.g., end-plate potentials). By applying this compound to the bathing solution, researchers can observe the reduction or abolition of the muscle response, indicating a block of neuromuscular transmission. The concentration of this compound required to produce a certain level of block (e.g., ED50 or ED95) can be determined in these preparations.
While specific detailed research findings on this compound using isolated nerve-muscle preparations like rat phrenic nerve-hemidiaphragm or guinea pig nerve-lumbrical muscle were mentioned as contexts for synergy studies nih.gov, the core mechanism observed is the competitive antagonism of acetylcholine at the postsynaptic nicotinic receptors, leading to a block of signal transmission from the nerve to the muscle openanesthesia.orgwikipedia.org. This is the basis for the muscle relaxant effect of this compound.
Data Table: In Vitro Receptor Interactions
| Receptor Subtype (Human, expressed in Xenopus Oocytes) | This compound Effect | IC50/ED50 | Source |
| Neuronal α3β2 nAChR | Inhibition | 69.04 nM | caymanchem.com |
| Neuronal α3β4 nAChR | Inhibition | 3.71 nM | caymanchem.com |
| Neuronal α4β2 nAChR | Inhibition | 1.52 nM | caymanchem.com |
| Neuronal α7 nAChR | Inhibition | 2.90 nM | caymanchem.com |
| Muscular α1β1εδ nAChR | Inhibition | 3.69 nM | caymanchem.com |
| Guinea Pig Cardiac M2 Receptor | Antagonism | 0.3 mg/kg | caymanchem.com |
| Guinea Pig Bronchial M3 Receptor | Antagonism | 0.1 mg/kg | caymanchem.com |
*Note: The units for muscarinic receptor antagonism are given in mg/kg in the source, which typically refers to in vivo studies. However, the source lists these values in the context of in vitro/ex vivo receptor studies. Further clarification on the units and experimental setup for the muscarinic receptor data in this specific source would be beneficial for precise interpretation in an in vitro context.
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying mivacurium’s neuromuscular blocking mechanisms, and how do in vitro vs. in vivo approaches differ in validity?
- Methodological Answer : Use LAD2 mast cell lines and MRGPRX2-HEK293 cells to assess dose-dependent degranulation and calcium influx in vitro, as these models directly reflect this compound’s pseudo-allergic responses . For in vivo studies, employ wild-type C57 mice to monitor histamine release and body temperature changes, ensuring alignment with human physiological responses . Validate findings using clinical data from patients with normal vs. atypical butyrylcholinesterase (BChE) activity .
Q. How should researchers standardize dose-response studies for this compound to account for inter-species variability in hydrolysis rates?
- Methodological Answer : Use nerve stimulation protocols (e.g., 2 Hz for 2 s at 10-s intervals) to measure twitch depression in animal models, as inconsistent stimulation patterns can skew dose-response curves . In humans, stratify cohorts by BChE genotype (e.g., wild-type vs. silent mutations) to isolate pharmacokinetic variability . Always report hydrolysis rates in plasma and adjust dosing based on enzymatic activity assays.
Q. What analytical techniques are critical for characterizing this compound’s stereoisomers, and how do their pharmacological profiles differ?
- Methodological Answer : Employ chiral chromatography to separate the three stereoisomers (trans-trans, cis-trans, cis-cis). The trans-trans isomer (1309U83) and cis-trans isomer (1333U83) account for 95% of the mixture and exhibit distinct neuromuscular blocking potencies in feline models . Use isometric force transducers in isolated nerve-muscle preparations to quantify potency differences.
Advanced Research Questions
Q. How can genetic polymorphisms in BChE confound this compound pharmacodynamics, and what molecular methods resolve these discrepancies?
- Methodological Answer : Patients homozygous for silent BChE mutations (SS genotype) exhibit prolonged neuromuscular block (>6 hours vs. 30 minutes in wild-type). Use complete nucleotide sequencing of BCHE to identify compound heterozygotes (e.g., novel + known silent mutations) . Pair this with biochemical assays (e.g., dibucaine number) to phenotype subjects pre-trial. For statistical rigor, apply multivariate regression to separate genetic vs. environmental factors in recovery time variance.
Q. What mechanisms underlie this compound-induced pseudo-allergic reactions, and how can in vitro models discriminate mast cell activation pathways?
- Methodological Answer : this compound activates MRGPRX2 receptors, triggering calcium influx and mast cell degranulation. To confirm MRGPRX2 specificity, use siRNA knockdown in LAD2 cells and compare mediator release (e.g., histamine, tryptase) to wild-type cells . Cross-validate with MRGPRX2-HEK293 vs. NC-HEK293 calcium flux assays. In vivo, correlate findings with murine models lacking MRGPRX2 homologs.
Q. How do stereoisomer-specific effects of this compound influence autonomic vs. neuromuscular blockade, and what experimental designs isolate these effects?
- Methodological Answer : In feline models, administer isolated isomers (e.g., 1309U83) and measure vagolytic vs. neuromuscular blocking thresholds. The cis-cis isomer (1217U84) shows minimal autonomic activity but contributes to overall potency . Use crossover designs with washout periods to control for residual effects. For clinical extrapolation, model isomer ratios in human plasma hydrolysis kinetics.
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s hemodynamic effects across studies?
- Methodological Answer : Apply meta-analytic frameworks to reconcile discrepancies, such as random-effects models to account for heterogeneity in study populations (e.g., ASA physical status, BChE activity). Stratify by confounding variables (e.g., concurrent anesthetic use) and use sensitivity analysis to test robustness. Publicly share raw datasets via repositories to enable reanalysis .
Methodological Best Practices
- Data Collection : For genetic studies, combine pedigree analysis with next-generation sequencing to resolve ambiguous BChE phenotypes .
- Ethical Design : Obtain ethical clearance for genetic testing and ensure informed consent documents address risks of prolonged paralysis in BChE-deficient patients.
- Reproducibility : Follow the Beilstein Journal’s guidelines: report experimental methods in detail (e.g., nerve stimulation parameters, cell culture conditions) and deposit isomer characterization data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
